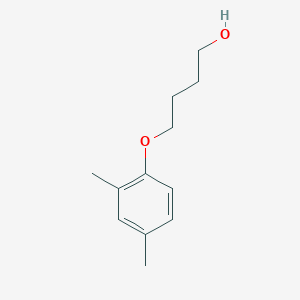4-(2,4-Dimethylphenoxy)butan-1-ol
CAS No.: 1153128-71-2
Cat. No.: VC2625927
Molecular Formula: C12H18O2
Molecular Weight: 194.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1153128-71-2 |
|---|---|
| Molecular Formula | C12H18O2 |
| Molecular Weight | 194.27 g/mol |
| IUPAC Name | 4-(2,4-dimethylphenoxy)butan-1-ol |
| Standard InChI | InChI=1S/C12H18O2/c1-10-5-6-12(11(2)9-10)14-8-4-3-7-13/h5-6,9,13H,3-4,7-8H2,1-2H3 |
| Standard InChI Key | HWTUKUFGBKEZLG-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)OCCCCO)C |
| Canonical SMILES | CC1=CC(=C(C=C1)OCCCCO)C |
Introduction
Chemical Structure and Properties
4-(2,4-Dimethylphenoxy)butan-1-ol is an organic compound with the molecular formula C₁₂H₁₈O₂ and a molecular weight of 194.27 g/mol. It is registered under CAS number 1153128-71-2. The compound's structure consists of a 2,4-dimethylphenoxy group attached to a butanol chain.
The chemical structure can be represented by the InChI: InChI=1S/C12H18O2/c1-10-5-6-12(11(2)9-10)14-8-4-3-7. This compound belongs to the class of phenylbutanols, specifically alkylphenoxy alcohols. The 2,4-dimethyl substitution pattern on the phenyl ring distinguishes it from similar compounds and influences its chemical properties.
Physical Properties
The physical state of 4-(2,4-Dimethylphenoxy)butan-1-ol at room temperature is typically a colorless oil. Based on structural analysis and comparison with similar compounds, it likely possesses:
| Property | Expected Value |
|---|---|
| Physical State | Colorless oil |
| Boiling Point | Approximately 280-300°C (estimated) |
| Solubility | Soluble in organic solvents (ethanol, DMF, acetone); poorly soluble in water |
| Log P | Approximately 3.2-3.5 (estimated) |
| Density | Approximately 1.0-1.1 g/cm³ (estimated) |
Structural Features
The compound contains two key functional groups:
-
A terminal hydroxyl (-OH) group that can participate in hydrogen bonding and undergo oxidation and esterification reactions
-
An ether linkage connecting the phenoxy and butanol moieties
-
A 2,4-dimethylphenyl group that contributes to the compound's hydrophobicity and potential for π-π interactions
Chemical Reactions and Mechanisms
The reactivity of 4-(2,4-Dimethylphenoxy)butan-1-ol is primarily dictated by its functional groups: the terminal hydroxyl group and the ether linkage.
Oxidation
The primary alcohol functionality can undergo oxidation to produce the corresponding aldehyde and carboxylic acid derivatives:
| Oxidizing Agent | Expected Product | Conditions |
|---|---|---|
| Potassium permanganate (KMnO₄) | 4-(2,4-Dimethylphenoxy)butanoic acid | Aqueous, basic conditions |
| Pyridinium chlorochromate (PCC) | 4-(2,4-Dimethylphenoxy)butanal | Dichloromethane, room temperature |
| Jones reagent | 4-(2,4-Dimethylphenoxy)butanoic acid | Acetone, 0°C |
Esterification
The hydroxyl group can participate in esterification reactions with carboxylic acids or acid chlorides to form esters. This reactivity is similar to what would be observed with other primary alcohols.
Ether Linkage Stability
The ether linkage in 4-(2,4-Dimethylphenoxy)butan-1-ol is relatively stable under most conditions but can cleave under strongly acidic conditions or with strong nucleophiles.
Applications in Research and Industry
As a Synthetic Intermediate
4-(2,4-Dimethylphenoxy)butan-1-ol serves as a valuable building block in organic synthesis. The compound's bifunctional nature—featuring both a hydroxyl group and an aromatic ether—makes it particularly useful for constructing more complex molecules.
| Potential Target | Interaction Mechanism | Possible Biological Effect |
|---|---|---|
| Serotonin receptors | Binding via aromatic interactions | Potential neurological effects |
| Enzyme active sites | Hydrogen bonding and hydrophobic interactions | Possible enzyme inhibition |
| Membrane proteins | Lipophilic interactions | Membrane function modulation |
Structure-Activity Relationship Analysis
Influence of Methyl Substituents
The 2,4-dimethyl substitution pattern on the phenyl ring differentiates this compound from similar phenoxybutanols. These methyl groups:
-
Increase the hydrophobicity of the molecule
-
Provide steric effects that can influence binding interactions
-
Modify the electronic properties of the aromatic ring
-
Potentially enhance stability against metabolic oxidation
Role of the Butanol Chain
The four-carbon spacer between the phenoxy group and the terminal hydroxyl provides:
-
Flexibility to the molecule, allowing it to adapt to binding pockets
-
Adequate distance between the hydrophobic aromatic region and the hydrophilic hydroxyl group
-
Opportunity for metabolism through hydroxylation or oxidation of the alkyl chain
Comparative Analysis with Related Compounds
Structural Comparison
A comparison of 4-(2,4-Dimethylphenoxy)butan-1-ol with structurally related compounds reveals important differences and similarities:
| Compound | CAS Number | Molecular Formula | Key Structural Differences |
|---|---|---|---|
| 4-(2,4-Dimethylphenoxy)butan-1-ol | 1153128-71-2 | C₁₂H₁₈O₂ | 2,4-dimethyl substitution pattern |
| 4-(3,4-Dimethylphenoxy)butan-1-ol | 1156068-58-4 | C₁₂H₁₈O₂ | 3,4-dimethyl substitution pattern |
| 4-[4-(4-hydroxybutoxy)butoxy]butan-1-ol | - | C₁₂H₂₆O₄ | Contains butanediylbis(oxy) linkages instead of phenoxy group |
Reactivity Comparison
The positional isomers of dimethylphenoxy groups influence reactivity in subtle but important ways:
| Compound | Hydroxyl Reactivity | Ether Stability | Steric Considerations |
|---|---|---|---|
| 4-(2,4-Dimethylphenoxy)butan-1-ol | Standard primary alcohol | May be slightly less stable due to ortho substitution | 2-methyl group provides steric hindrance near ether oxygen |
| 4-(3,4-Dimethylphenoxy)butan-1-ol | Standard primary alcohol | Likely more stable | No steric hindrance near ether oxygen |
Analytical Methods for Identification and Characterization
Spectroscopic Identification
Based on structural analysis and data from similar compounds, the following spectroscopic characteristics would be expected:
Infrared Spectroscopy (IR)
Key IR bands would likely include:
-
O-H stretching: ~3300-3400 cm⁻¹
-
Aromatic C-H stretching: ~3000-3100 cm⁻¹
-
Aliphatic C-H stretching: ~2850-2950 cm⁻¹
-
C-O stretching: ~1050-1150 cm⁻¹
-
Aromatic ring vibrations: ~1450-1600 cm⁻¹
Nuclear Magnetic Resonance (NMR)
Expected ¹H-NMR signals would include:
-
Aromatic protons: δ 6.5-7.5 ppm
-
Methyl groups attached to the aromatic ring: δ 2.2-2.4 ppm
-
-OCH₂- protons: δ 3.8-4.0 ppm
-
-CH₂OH protons: δ 3.5-3.7 ppm
-
OH proton: δ 1.5-2.5 ppm (broad, exchangeable)
-
Middle -CH₂- groups: δ 1.6-1.9 ppm
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume